molecular formula C27H21N5O2 B14334109 1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- CAS No. 105257-86-1

1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-

Cat. No.: B14334109
CAS No.: 105257-86-1
M. Wt: 447.5 g/mol
InChI Key: ZUKUQIAADBPJON-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a nitrophenylazo group and two phenyl groups attached to the pyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- typically involves the following steps:

    Cyclocondensation Reaction: The initial step involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine.

    Aldol-Crotonic Condensation: Another method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, particularly of the nitro group, can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups attached to the pyrazole ring are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen, catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with various enzymes and receptors in biological systems. For example, the nitrophenylazo group can undergo reduction to form amino derivatives, which may exhibit enhanced biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl- can be compared with other similar compounds, such as:

Properties

CAS No.

105257-86-1

Molecular Formula

C27H21N5O2

Molecular Weight

447.5 g/mol

IUPAC Name

[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-(4-nitrophenyl)diazene

InChI

InChI=1S/C27H21N5O2/c33-32(34)25-17-13-23(14-18-25)29-28-22-11-15-24(16-12-22)31-27(21-9-5-2-6-10-21)19-26(30-31)20-7-3-1-4-8-20/h1-18,27H,19H2

InChI Key

ZUKUQIAADBPJON-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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